REACTION_CXSMILES
|
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1)([CH3:6])[C:3]([NH2:5])=[O:4].[C:15](=O)(OC)[O:16]C>>[C:13]([C:10]1[CH:9]=[CH:8][C:7]([C:2]2([CH3:6])[C:3](=[O:4])[NH:5][C:15](=[O:16])[NH:1]2)=[CH:12][CH:11]=1)#[N:14]
|
Name
|
2-amino-2-(4-cyanophenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)N)(C)C1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
A-173522
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1(NC(NC1=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |